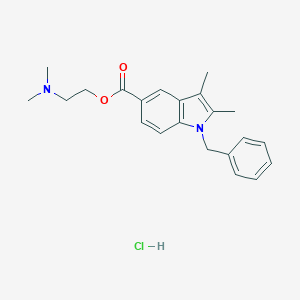
Samarium (153Sm) lexidronam
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Samarium Sm 153 lexidronam is a radioactive medication used to treat pain caused by cancer that has spread to the bone. It is a radiopharmaceutical. Radiopharmaceuticals are radioactive agents that may be used to diagnose some diseases by studying the function of the body's organs or to treat certain diseases.Samarium Sm 153 lexidronam is used to help relieve the bone pain that may occur with certain kinds of cancer. The radioactive samarium is taken up in the bone cancer area and gives off radiation that helps provide relief of pain.
Properties
Key on ui mechanism of action |
Samarium Sm 153 lexidronam targets the sites of new bone formation, concentrating in regions of the bone that have been invaded with metastatic tumor. The drug goes to the source of cancer bone pain and irradiates the osteoblastic tumor sites resulting in relief of pain. The onset of pain relief was experienced as early as one week in the majority of patients. |
|---|---|
CAS No. |
122575-21-7 |
Molecular Formula |
C6H17N2O12P4Sm |
Molecular Weight |
586.02 g/mol |
IUPAC Name |
[2-[bis[[hydroxy(oxido)phosphoryl]methyl]amino]ethyl-(phosphonomethyl)amino]methyl-hydroxyphosphinate;samarium-153(3+) |
InChI |
InChI=1S/C6H20N2O12P4.Sm/c9-21(10,11)3-7(4-22(12,13)14)1-2-8(5-23(15,16)17)6-24(18,19)20;/h1-6H2,(H2,9,10,11)(H2,12,13,14)(H2,15,16,17)(H2,18,19,20);/q;+3/p-3/i;1+3 |
InChI Key |
JSTADIGKFYFAIY-GJNDDOAHSA-K |
SMILES |
[H+].[H+].[H+].[H+].[H+].C(CN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])N(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Sm+3] |
Isomeric SMILES |
C(CN(CP(=O)(O)[O-])CP(=O)(O)[O-])N(CP(=O)(O)O)CP(=O)(O)[O-].[153Sm+3] |
Canonical SMILES |
C(CN(CP(=O)(O)[O-])CP(=O)(O)[O-])N(CP(=O)(O)O)CP(=O)(O)[O-].[Sm+3] |
Synonyms |
153Sm-EDTMP Quadramet samarate(5-)-153Sm, (((1,2-ethanediylbis((nitrilo-kappa-N)bis(methylene)))tetrakis(phosphonato-kappa-O))(8-))-, pentahydrogen, (oc-6-21) samarium (153Sm) lexidronam samarium ethylenediaminetetramethylenephosphonate samarium Sm-153 lexidronam samarium-153 lexidronam samarium-153-EDTMP Sm-EDTMP |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Propanol, 3-[[2-[(1H-benzimidazol-2-ylsulfinyl)methyl]-3-methyl-4-pyridinyl]oxy]-](/img/structure/B53664.png)











